molecular formula C17H14O3 B14506367 Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate CAS No. 63443-22-1

Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate

Cat. No.: B14506367
CAS No.: 63443-22-1
M. Wt: 266.29 g/mol
InChI Key: XDIKKTWHJQIPCK-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate, also known as 4′-Formylbiphenyl-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . This compound is characterized by the presence of a formyl group and a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form the ester . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-[2-(4-carboxyphenyl)ethenyl]benzoic acid.

    Reduction: 4-[2-(4-hydroxyphenyl)ethenyl]benzoate.

    Substitution: 4-[2-(4-nitrophenyl)ethenyl]benzoate (nitration product).

Scientific Research Applications

Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: Similar structure but lacks the ethenyl linkage.

    Ethyl 4-[2-(4-formylphenyl)ethenyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.

Properties

CAS No.

63443-22-1

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 4-[2-(4-formylphenyl)ethenyl]benzoate

InChI

InChI=1S/C17H14O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h2-12H,1H3

InChI Key

XDIKKTWHJQIPCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

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